(S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
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Overview
Description
CKD-712, also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a small molecule drug developed by Chong Kun Dang Pharmaceutical Corporation. It is primarily recognized for its potential therapeutic applications in treating sepsis and other inflammatory conditions. CKD-712 functions as a modulator of heme oxygenase 1, an inhibitor of nuclear factor kappa B, and a modulator of signal transducer and activator of transcription 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. The key steps include:
Formation of the tetrahydroisoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of hydroxyl groups: The hydroxyl groups at positions 6 and 7 are introduced through selective hydroxylation reactions.
Attachment of the naphthylmethyl group: The α-naphthylmethyl group is attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of CKD-712 involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
CKD-712 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
CKD-712 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of nuclear factor kappa B inhibition and heme oxygenase 1 modulation.
Biology: CKD-712 is employed in research on cell cycle regulation, particularly its effects on cyclin A, cyclin B, and cyclin-dependent kinase 1.
Medicine: The compound is being investigated for its potential to treat sepsis, cancer metastasis, and other inflammatory diseases. .
Industry: CKD-712 is used in the development of new anti-inflammatory and anticancer drugs
Mechanism of Action
CKD-712 exerts its effects through multiple molecular targets and pathways:
Heme Oxygenase 1 Modulation: CKD-712 modulates heme oxygenase 1, which plays a crucial role in the degradation of heme to biliverdin, carbon monoxide, and free iron. This pathway has anti-inflammatory and cytoprotective effects.
Nuclear Factor Kappa B Inhibition: CKD-712 inhibits nuclear factor kappa B, a transcription factor involved in the expression of various inflammatory cytokines and adhesion molecules. This inhibition reduces inflammation and cell proliferation.
Signal Transducer and Activator of Transcription 1 Modulation: CKD-712 modulates signal transducer and activator of transcription 1, which is involved in the regulation of immune responses and apoptosis
Comparison with Similar Compounds
CKD-712 can be compared with other similar compounds, such as:
Higenamine: Both CKD-712 and higenamine are tetrahydroisoquinoline derivatives. CKD-712 has additional hydroxyl groups and a naphthylmethyl group, which enhance its biological activity.
Piceatannol: Like CKD-712, piceatannol is a nuclear factor kappa B inhibitor. CKD-712 has a more complex structure and additional molecular targets.
YS 49: CKD-712 is an enantiomer of YS 49, a derivative of higenamine. .
Properties
CAS No. |
626252-75-3 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1 |
InChI Key |
YGCQFKVNIBDJFW-SFHVURJKSA-N |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CKD 712 CKD-712 CKD712 YS 49 YS-49 YS49 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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